N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
Description
This compound is a synthetic steroid derivative with a modified estrane core (cyclopenta[a]phenanthrene skeleton) substituted at the 7α-position by an N-butyl-N-methylundecanamide chain. The stereochemistry (7R,8R,9S,13S,14S,17S) and hydroxyl groups at positions 3 and 17 are critical for its biological interactions, particularly in steroid hormone metabolism or receptor modulation .
Properties
CAS No. |
98007-99-9 |
|---|---|
Molecular Formula |
C34H55NO3 |
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide |
InChI |
InChI=1S/C34H55NO3/c1-4-5-22-35(3)32(38)15-13-11-9-7-6-8-10-12-14-25-23-26-24-27(36)16-17-28(26)29-20-21-34(2)30(33(25)29)18-19-31(34)37/h16-17,24-25,29-31,33,36-37H,4-15,18-23H2,1-3H3/t25-,29-,30+,31+,33-,34+/m1/s1 |
InChI Key |
BVVFOLSZMQVDKV-KXQIQQEYSA-N |
SMILES |
CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O |
Isomeric SMILES |
CCCCN(C)C(=O)CCCCCCCCCC[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O |
Other CAS No. |
98007-99-9 |
Synonyms |
ICI 164 384 ICI 164384 ICI-164384 N-n-butyl-N-methyl-11-(3,17beta-dihydroxyestra-1,3,5(10)-trien-7alpha-yl)undecanamide |
Origin of Product |
United States |
Chemical Reactions Analysis
ICI-164384, being a steroidal compound, undergoes various chemical reactions typical of steroids. These include:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds structurally similar to N-butyl-11-[(7R,8R,9S,...)] exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival. The inhibition of protein kinases such as PI3K and ERK has been observed in related compounds .
- Case Study : A derivative of this compound demonstrated IC50 values comparable to established anticancer agents against various cancer cell lines (e.g., H460 and A549) with values around 5 µM .
Hormonal Activity
The compound's structure suggests it may interact with hormonal pathways:
- Estrogen Receptor Modulation : Similar compounds have shown the ability to bind to estrogen receptors and modulate their activity. This can be beneficial in treating hormone-sensitive cancers such as breast cancer .
Cancer Treatment
Given its anticancer properties:
- Clinical Trials : Ongoing research is focused on evaluating the efficacy of this compound in clinical settings for the treatment of various malignancies.
Hormonal Disorders
Due to its potential hormonal activity:
- Therapeutic Use : It may be explored for conditions related to hormonal imbalances or disorders influenced by estrogen levels.
Data Table: Summary of Biological Activities
Future Research Directions
Further studies are necessary to fully elucidate the pharmacological profile of N-butyl-11-[(7R,...)]:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : To clarify the molecular interactions and pathways involved.
- Formulation Development : Investigating suitable delivery methods for improved bioavailability.
Mechanism of Action
ICI-164384 exerts its effects by binding to the estrogen receptor with approximately 20% the affinity of estradiol but without the partial agonistic effects caused by tamoxifen . It acts as a silent antagonist of the estrogen receptor, leading to the inhibition of estrogen-stimulated cell proliferation and invasiveness . The molecular targets include the estrogen receptor, and the pathways involved are those related to estrogen signaling .
Comparison with Similar Compounds
Structural Analogs in Steroid Derivatives
Compound A : N-Butyl-N-methyl-11-(3′-hydroxy-21′,17′-carbolactone-19'-nor-17'α-pregna-1',3',5'(10')-trien-7'α-yl)-undecanamide
- Key Differences: Core Structure: Compound A features a 19-nor-pregnane backbone with a carbolactone ring at positions 17′ and 21′, unlike the estrane-derived cyclopenta[a]phenanthrene core of the target compound . Functional Groups: The lactone ring in Compound A replaces the 17-hydroxyl group in the target compound, altering metabolic stability and enzyme affinity.
- Biological Activity : Compound A is a selective inhibitor of type 2 17β-HSD (IC₅₀ = 0.5 μM) without estrogenic or androgenic effects, making it a candidate for hormone-dependent cancers . The target compound’s dihydroxy groups may confer distinct selectivity for other 17β-HSD isoforms or receptors.
Compound B : (8S,9S,13S,14S)-3-(6-aminobenzo[c]phenanthridin-11-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- Substituents: The 17-keto group contrasts with the 17-hydroxyl group in the target compound, reducing solubility but increasing lipophilicity .
- Biological Activity : Likely targets topoisomerases or DNA repair pathways, diverging from the steroid-metabolizing enzyme focus of the target compound.
Pharmacokinetic Properties
Selectivity and Toxicity Considerations
- The N-butyl-N-methylundecanamide chain in the target compound may enhance cell membrane permeability compared to shorter-chain analogs (e.g., Compound B), but could also increase off-target interactions with fatty acid-binding proteins .
- Compound A’s lack of estrogenic/androgenic activity contrasts with many steroid derivatives, suggesting the target compound’s 3,17-dihydroxy groups might retain partial receptor agonism .
Biological Activity
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide (commonly referred to as AOE) is a steroidal compound with notable biological activity. This article explores its molecular characteristics and various biological effects reported in scientific literature.
Molecular Characteristics
The molecular formula of AOE is , with a molecular weight of approximately 525.805 Da. The compound features multiple hydroxyl groups and a complex steroid structure which contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C34H55NO3 |
| Molecular Weight | 525.805 Da |
| IUPAC Name | N-butyl-11-[(7R,...]-N-methylundecanamide |
| InChI Key | BVVFOLSZMQVDKV-KXQIQQEYSA-N |
Estrogen Receptor Modulation
AOE has been studied for its interaction with estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), showing both agonistic and antagonistic properties depending on the tissue context. Research indicates that AOE can influence gene expression related to estrogen signaling pathways. For instance:
- Agonistic Activity : In certain tissues like breast and bone, AOE may promote estrogen-like effects beneficial for bone density and reducing osteoporosis risk.
- Antagonistic Activity : In other tissues such as the uterus, it may inhibit estrogen-induced proliferation.
This dual action suggests potential therapeutic applications in hormone-related conditions such as breast cancer and osteoporosis .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of AOE. It has been shown to inhibit the activation of key inflammatory pathways such as NF-κB and NLRP3 inflammasome in various animal models. Notably:
- Colitis Model : In a DSS-induced colitis model in mice, AOE administration resulted in reduced inflammatory markers and improved histopathological scores compared to control groups.
- Mechanism : The compound decreased the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha in colon tissues .
Neuroprotective Properties
Emerging evidence suggests that AOE may exert neuroprotective effects. It has been linked to the modulation of neuroinflammatory responses and the promotion of neuronal survival under stress conditions. For example:
- Oxidative Stress Reduction : AOE treatment has been associated with decreased levels of reactive oxygen species (ROS) in neuronal cultures.
- Cognitive Function : In animal studies assessing cognitive decline models, AOE demonstrated potential benefits in memory retention and learning capabilities .
Case Studies
Several case studies have examined the effects of AOE on different biological systems:
- Breast Cancer Cell Lines : A study assessed the impact of AOE on MCF-7 breast cancer cells. Results indicated that AOE inhibited cell proliferation through ER-mediated pathways.
- Inflammatory Bowel Disease (IBD) : Another investigation focused on the efficacy of AOE in IBD models where it significantly alleviated symptoms and improved mucosal healing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
